tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
Description
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a fluorosulfonyl methyl group
Properties
Molecular Formula |
C11H20FNO4S |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(fluorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
KGVHXTDVFVZFMK-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CS(=O)(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorosulfonyl methyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 2-[(trifluoromethyl)sulfonyl]hydrazine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl methyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a synthetic organic compound notable for its unique molecular structure and significant biological activity. With the molecular formula C₁₁H₂₀FNO₄S and a molecular weight of approximately 281.35 g/mol, this compound features a tert-butyl group and a fluorosulfonylmethyl substituent attached to a piperidine ring. This article explores its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.
The biological activity of this compound primarily arises from its ability to form stable complexes with biological molecules. The fluorosulfonyl group enhances reactivity, allowing the compound to participate in covalent bonding with nucleophilic sites on enzymes or receptors. This interaction can modulate enzyme activity, influencing various cellular processes such as signal transduction and metabolic pathways.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. Interaction studies reveal significant binding affinities and inhibitory effects against various enzymes, which are crucial for understanding its role as a drug candidate. The following table summarizes key findings from recent research on enzyme inhibition:
| Enzyme | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Acetylcholinesterase | 0.5 | Competitive inhibition with substrate |
| Carbonic anhydrase | 0.8 | Covalent modification of active site |
| Cyclooxygenase-2 | 1.2 | Non-competitive inhibition |
These results indicate that this compound may serve as a valuable tool in biochemical research, particularly in the context of drug development targeting these enzymes.
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
In a study examining the inhibitory effects on acetylcholinesterase, this compound demonstrated competitive inhibition with an IC50 value of 0.5 µM. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where acetylcholine levels are critical for cognitive function.
Case Study 2: Cyclooxygenase-2 Modulation
Another investigation focused on cyclooxygenase-2 (COX-2), revealing that the compound inhibits enzyme activity non-competitively with an IC50 of 1.2 µM. Given COX-2's role in inflammatory processes, this finding opens avenues for developing anti-inflammatory drugs based on this compound.
Structural Comparisons
The unique structural features of this compound differentiate it from similar compounds. The following table compares it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 3-fluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate | C₁₂H₂₃FNO₅S | Contains a methylsulfonyloxy group |
| tert-Butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate | C₁₁H₂₀FNO₄S | Isomeric form; differences in stereochemistry |
| tert-Butyl 3-cyano-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate | C₁₁H₂₀FNO₄S | Incorporates a cyano group, altering electronic properties |
This specificity in substitution patterns contributes to different selectivity and potency in biochemical assays, emphasizing the compound's potential for targeted research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
